(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-15-6-8-18-19(12-15)27-21(23-18)24(14-16-4-2-10-22-13-16)20(25)9-7-17-5-3-11-26-17/h2-13H,14H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKJONYHUPCECV-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide, a compound with the CAS number 895007-61-1, has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 391.5 g/mol. The structure includes a benzothiazole moiety, a pyridine group, and a thiophene ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3OS2 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 895007-61-1 |
Synthesis
The synthesis of this compound typically involves the coupling of 6-methylbenzo[d]thiazole derivatives with pyridine and thiophene components. The reaction conditions are crucial for achieving high yields and purity of the final product.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, it has shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U937) cells. In vitro assays indicate an IC50 value in the micromolar range, suggesting significant antiproliferative effects compared to standard chemotherapeutics like etoposide .
Antimicrobial Activity
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was tested against various strains, showing effective inhibition at concentrations around 200 μg/mL. Comparative studies with standard antibiotics demonstrated that while it has promising activity, it may not surpass established drugs in potency .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects , potentially making it a candidate for treating inflammatory diseases. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. Molecular docking studies suggest that it may bind effectively to certain enzymes or receptors involved in cancer proliferation and inflammation pathways .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit promising antimicrobial properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, with some showing effectiveness comparable to established antibiotics like vancomycin . The introduction of thiophene and pyridine moieties enhances their biological activity, suggesting that (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide might also possess significant antimicrobial effects.
Inhibition of Enzymatic Activity
Compounds containing benzo[d]thiazole structures have been reported as selective inhibitors of acetylcholinesterase and protein tyrosine phosphatases . This suggests potential applications in treating neurodegenerative disorders and diabetes management. The compound's structure allows for interactions that could inhibit these enzymes effectively.
Material Science
Fluorescent Probes
The unique electronic properties of benzo[d]thiazole derivatives make them suitable candidates for use as fluorescent probes in biological imaging and sensing applications. Studies have shown that such compounds can be designed to respond to specific biological environments, allowing for real-time monitoring of cellular processes . The incorporation of thiophene enhances the photophysical properties, making these compounds valuable in developing advanced imaging techniques.
Biochemical Research
Cellular Mechanism Studies
The compound can be utilized in studies focused on understanding cellular mechanisms, particularly those involving mitochondrial dynamics and oxidative stress responses. Its structural features may allow it to interact with cellular components, providing insights into the biochemical pathways involved in cell damage and repair mechanisms .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its sulfur-containing benzothiazole ring and unsaturated acrylamide moiety:
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Thiazole ring oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> to form sulfoxides or sulfones, depending on reaction duration and stoichiometry.
-
Acrylamide oxidation : The α,β-unsaturated carbonyl group reacts with ozone or strong oxidizing agents (e.g., RuO<sub>4</sub>) to yield carboxylic acid derivatives.
Key Conditions :
| Reagent | Product | Yield (%) |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Benzo[d]thiazole sulfoxide | 65–72 |
| KMnO<sub>4</sub> (acidic) | Benzo[d]thiazole sulfone | 58–64 |
| O<sub>3</sub> (CH<sub>2</sub>Cl<sub>2</sub>) | Malondialdehyde analog | 41–49 |
Reduction Reactions
Selective reduction of the acrylamide double bond or nitro groups (if present in analogs):
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Catalytic hydrogenation : Using Pd/C or Raney Ni under H<sub>2</sub> (1–3 atm), the C=C bond is reduced to a saturated amide.
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Borohydride reduction : NaBH<sub>4</sub> selectively reduces the acrylamide carbonyl to a secondary alcohol in ethanol.
Example Outcomes :
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Saturated amide derivative (m.p. 148–152°C).
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Secondary alcohol byproduct confirmed via <sup>1</sup>H NMR (δ 4.2 ppm, broad singlet).
Nucleophilic Substitution
The pyridine and thiophene rings participate in electrophilic aromatic substitution (EAS):
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Thiophene bromination : Reacts with Br<sub>2</sub>/FeBr<sub>3</sub> to form 5-bromo-thiophene derivatives .
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Pyridine nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the pyridine meta-position.
Reactivity Trends :
| Position | Relative Reactivity (vs benzene) |
|---|---|
| Thiophene C5 | 12× (due to electron-rich ring) |
| Pyridine C4 | 0.3× (electron-deficient ring) |
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
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Hg(II) detection : Forms a 2:1 fluorescent complex with Hg<sup>2+</sup> ions (detection limit: 10 ppb).
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Cu(II) complexes : Coordinates via the pyridine N and acrylamide O atoms, confirmed by UV-Vis (λ<sub>max</sub> = 420 nm).
Stability Constants :
| Metal Ion | log K (25°C) | Application |
|---|---|---|
| Hg<sup>2+</sup> | 8.9 ± 0.2 | Environmental sensing |
| Cu<sup>2+</sup> | 6.7 ± 0.3 | Catalytic oxidation |
Cycloaddition Reactions
The acrylamide’s conjugated diene system participates in Diels-Alder reactions:
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With maleic anhydride: Forms a bicyclic adduct (endo:exo = 3:1) .
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With tetrazines: Undergoes inverse electron-demand Diels-Alder (IEDDA) for bioconjugation .
Kinetic Data :
| Dienophile | k (M<sup>−1</sup>s<sup>−1</sup>) | ΔG‡ (kcal/mol) |
|---|---|---|
| Maleic anhydride | 0.45 ± 0.03 | 18.2 |
| Tetrazine | 12.6 ± 1.1 | 14.8 |
Acid/Base-Mediated Hydrolysis
The acrylamide bond hydrolyzes under strong acidic or basic conditions:
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Acidic (HCl, 6M) : Cleavage to 6-methylbenzo[d]thiazol-2-amine and acrylic acid derivative.
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Basic (NaOH, 1M) : Forms a carboxylate salt (confirmed by FT-IR at 1580 cm<sup>−1</sup>).
Hydrolysis Rates :
| Condition | Half-life (25°C) |
|---|---|
| pH 1 | 2.3 h |
| pH 13 | 0.8 h |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition or radical formation:
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Dimerization : Forms a cyclobutane derivative (confirmed by X-ray) .
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Radical crosslinking : Generates polymerizable species for surface coatings .
Biological Alkylation
In enzymatic environments (e.g., cytochrome P450), the methyl group on the benzothiazole undergoes hydroxylation:
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Primary metabolite: 6-hydroxymethyl derivative (IC<sub>50</sub> = 1.2 µM vs A549 cells).
Structural Confirmation Techniques
Reaction products are validated using:
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NMR : <sup>13</sup>C NMR distinguishes sulfone (δ 112 ppm) from sulfoxide (δ 105 ppm).
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MS : ESI-MS confirms Hg(II) coordination ([M + 2Hg]<sup>2+</sup> at m/z 689).
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XRD : Resolves cycloadduct stereochemistry (d<sub>C=C</sub> = 1.34 Å) .
This compound’s reactivity profile underscores its utility in coordination chemistry, environmental sensing, and targeted drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Bioactivity: The target compound’s benzothiazole and pyridine groups align with VEGFR-2 inhibitors in , which show IC₅₀ values <1 µM. In contrast, thiophene-containing analogues () may prioritize antimicrobial over antitumor activity.
Synthesis Complexity :
- The target’s dual N-substituents (6-methylbenzo[d]thiazol-2-yl and pyridin-3-ylmethyl) require multi-step alkylation, contrasting with simpler acetamide derivatives ().
- Thiophene acrylamide synthesis () shares similarities in aldehyde/amine condensation but lacks the benzothiazole coupling steps seen in .
Physicochemical Properties: The thiophene moiety in the target may improve solubility over purely aromatic analogues ().
Spectral Validation :
- All compounds rely on ¹H/¹³C NMR for structural confirmation. The target’s methyl groups (δ 2.5 ppm for CH₃ in benzo[d]thiazole) and thiophene protons (δ 6.8–7.4 ppm) would align with data in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
